![molecular formula C26H22ClN3O4 B2625030 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 894893-90-4](/img/structure/B2625030.png)
2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide
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Description
2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H22ClN3O4 and its molecular weight is 475.93. The purity is usually 95%.
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Scientific Research Applications
- The compound’s unique structure makes it a promising candidate for photocatalytic applications. Researchers have investigated its ability to degrade organic dyes under visible-light irradiation. Notably, Cr2S3 nanoparticles synthesized from this compound exhibit higher activity than their bulk material. They effectively degrade organic dyes such as malachite green (MG), methylene blue (MB), rhodamine B (RhB), methyl violet (MV), and methyl orange (MO) within relatively short time frames .
- Analogous to indole-3-acetic acid (a plant hormone), this compound may influence plant growth and development. Investigations into its effects on seed germination, root elongation, and other physiological processes are ongoing .
Photocatalysis and Environmental Remediation
Plant Growth Regulation
properties
IUPAC Name |
2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O4/c1-3-34-20-10-8-19(9-11-20)29-23(31)15-30-14-22(24(32)17-5-4-6-18(27)13-17)25(33)21-12-7-16(2)28-26(21)30/h4-14H,3,15H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRIAJISBGWTNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide |
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